![molecular formula C17H16N2O3S B3953715 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxypropanamide](/img/structure/B3953715.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxypropanamide
Description
Benzothiazole derivatives, such as N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide , are compounds of interest in the field of chemistry due to their unique structural features and potential applications in various domains, including material science and medicinal chemistry. They belong to the class of benzothiazoles, known for their wide range of biological activities and applications in organic synthesis.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves ring closure reactions, employing strategies that ensure the formation of the benzothiazole core with desired substituents . For instance, the synthesis of similar compounds has demonstrated the use of ring opening followed by ring closure reactions, utilizing starting materials like oxo-compounds and amino compounds to afford novel derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often established through spectral data and quantum chemical calculations . Techniques such as NMR and IR spectroscopy, alongside Density Functional Theory (DFT) calculations, play crucial roles in elucidating the compound’s structure, including bond lengths, angles, and electronic properties .Chemical Reactions Analysis
Benzothiazole compounds participate in a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties . These reactions can include nucleophilic substitution, condensation with aldehydes, and cyclization reactions, which are pivotal for the functionalization of the benzothiazole core and the introduction of various substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound. For example, N-(6-Methoxy-1,3-benzothiazol-2-yl)-N2-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]methioninamide has a molecular formula of CHNOS, an average mass of 522.618 Da, and a monoisotopic mass of 522.070129 Da .properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxypropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11(22-12-6-4-3-5-7-12)16(20)19-17-18-14-9-8-13(21-2)10-15(14)23-17/h3-11H,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOZIBUWBIAGIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)OC)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.